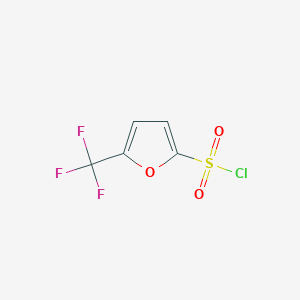

5-(Trifluoromethyl)furan-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Trifluoromethyl)furan-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O3S . It has a molecular weight of 234.58 . The compound is used in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The InChI code for 5-(Trifluoromethyl)furan-2-sulfonyl chloride is 1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis of Complex Molecules

Furan derivatives are crucial intermediates in the synthesis of complex molecules, such as natural products and pharmaceuticals. For example, studies on the synthesis of (+/-)-stenine demonstrate the use of furan derivatives in intramolecular Diels-Alder reactions, showcasing their utility in constructing complex molecular architectures (Padwa & Ginn, 2005).

Biomass Conversion to Valuable Chemicals

The dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, highlights the importance of furan derivatives in renewable chemistry. Such transformations pave the way for producing fuels and chemical intermediates from renewable resources (Román‐Leshkov & Dumesic, 2009).

Development of Biofuels

Furan derivatives have been explored for their potential in biofuel production. Research into the etherification and reductive etherification of HMF into bio-diesel candidates suggests the viability of furan derivatives as renewable energy sources (Balakrishnan, Sacia, & Bell, 2012).

Catalysis and Chemical Transformations

The study on cascade catalysis for the synthesis of 2,5-diformylfuran from fructose using acid and vanadium pentoxide/ceramic catalysts illustrates the role of furan derivatives in facilitating efficient chemical transformations, essential for the synthesis of biomass-based chemicals (Cui et al., 2017).

Synthesis of Furan-Based Polymers

The production of acid chloride derivatives from biomass-derived aldehydes for use in polymers and biofuels showcases the utility of furan derivatives in material science, indicating their potential in creating sustainable materials (Dutta, Wu, & Mascal, 2015).

Safety and Hazards

5-(Trifluoromethyl)furan-2-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of contact, immediate medical attention is required .

Propriétés

IUPAC Name |

5-(trifluoromethyl)furan-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETUNOAMOBFSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)furan-2-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)

![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)